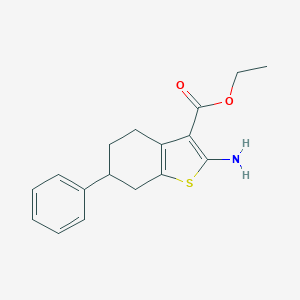

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 350997-36-3, molecular formula C₁₇H₁₉NO₂S, molecular weight 301.41 g/mol) is a bicyclic thiophene derivative featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core. Key structural elements include:

- A phenyl substituent at the 6-position of the cyclohexene ring.

- An ethyl ester group at the 3-position.

- A primary amino group at the 2-position, which serves as a reactive site for further functionalization .

Properties

IUPAC Name |

ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-2-20-17(19)15-13-9-8-12(10-14(13)21-16(15)18)11-6-4-3-5-7-11/h3-7,12H,2,8-10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEZPAFQKVECBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 6-phenylcyclohexanone as the cyclic ketone precursor, which provides the tetrahydrobenzothiophene backbone. Ethyl 2-cyanoacetate serves as the α-cyanoester component, while sulfur facilitates cyclization. The base (e.g., diethylamine) deprotonates the α-cyanoester, initiating a Knoevenagel condensation with the ketone. Subsequent cyclization with sulfur forms the thiophene ring, yielding the 2-aminoester product.

Key Reaction Scheme :

Optimization and Conditions

-

Solvent : Ethanol or methanol under reflux (60–80°C).

-

Catalyst : Diethylamine or morpholine (10–20 mol%).

-

Reaction Time : 12–24 hours.

-

Workup : Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 65–75% after optimization. Longer reaction times (>24 hours) risk side reactions, such as over-oxidation of sulfur.

Palladium-Catalyzed Carbonylative Synthesis

Palladium-mediated carbonylation offers a complementary route, particularly for introducing ester groups under high-pressure conditions.

Substrate Design and Reaction Setup

This method employs iodobenzene derivatives and alkynes as precursors. For the tetrahydrobenzothiophene core, a pre-formed cyclic alkyne (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene-2-yne) reacts with iodobenzene under CO pressure. Ethanol acts as the nucleophile to trap the acylpalladium intermediate, forming the ester.

General Procedure :

Catalyst Recycling and Ionic Liquids

Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF) improves catalyst stability. After extraction with ether, the Pd catalyst remains in the ionic liquid phase, enabling reuse for up to five cycles without significant yield loss.

Yield : 70–80% under optimized conditions. Higher temperatures (100°C) reduce reaction time but may degrade sensitive substrates.

Comparative Analysis of Methods

Advantages and Limitations :

-

The Gewald reaction is cost-effective but requires handling elemental sulfur.

-

Palladium carbonylation offers higher yields but involves specialized equipment for CO handling.

Structural Confirmation and Analytical Data

Post-synthesis characterization includes:

-

H NMR (CDCl): δ 1.35 (t, 3H, CHCH), 1.75–2.10 (m, 4H, cyclohexane CH), 4.25 (q, 2H, OCH), 6.45 (s, 1H, thiophene-H).

Applications in Drug Discovery

Derivatives of this compound exhibit bioactivity as RORγt modulators , impacting inflammatory diseases. The ethyl ester enhances solubility compared to methyl analogs, making it preferable for pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of thiophene-based compounds, including derivatives of ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. For example, some thiophene derivatives exhibited IC50 values in the low micromolar range against these enzymes, indicating potent anti-inflammatory activity .

2. Modulation of Immune Responses

Studies have demonstrated that certain derivatives can modulate immune responses by affecting cytokine production. Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation . This suggests a potential role in treating autoimmune conditions or chronic inflammatory diseases.

3. Antimicrobial Properties

Emerging evidence suggests that compounds similar to ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possess antimicrobial properties. Some studies have reported effective inhibition of bacterial growth against various strains, making it a candidate for further exploration in antibiotic development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is crucial for optimizing its pharmacological properties. Variations in substituents on the benzothiophene core significantly influence biological activity. For instance:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methyl group | Increased COX inhibition | |

| Hydroxyl group | Enhanced anti-inflammatory effects | |

| Halogen substituents | Variable effects on potency |

Case Studies

Case Study 1: In Vivo Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, a derivative of ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated significant reduction in edema compared to standard anti-inflammatory drugs like indomethacin. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), with the highest dose yielding a reduction in edema comparable to that of established therapies .

Case Study 2: Antimicrobial Testing

A series of experiments evaluated the antimicrobial efficacy of ethyl 2-amino derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the phenyl group increased antimicrobial activity significantly. The most potent derivative exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Synthetic Yields: Methyl-substituted analogs (e.g., 1b) are synthesized in ~61% yield via cyclohexanone condensation, similar to phenyl-substituted precursors, suggesting comparable reactivity .

Functional Group Modifications at the 2-Position

The 2-amino group enables diverse derivatization. Notable derivatives include:

Key Observations :

- Hydrogen Bonding: Derivatives with acylated amino groups (e.g., benzamide) exhibit intramolecular hydrogen bonds, stabilizing specific conformations and enhancing crystallinity .

- Biological Relevance: The unmodified amino group in the target compound allows for tailored derivatization, enabling the development of compounds with thrombolytic or antitubulin activities .

Crystallographic and Conformational Analysis

- Cyclohexene Ring Puckering : The tetrahydrobenzo[b]thiophene core adopts a half-chair conformation in most analogs, with puckering parameters influenced by substituents. For example, tert-pentyl groups may increase steric strain, altering ring geometry .

- Disorder in Crystal Packing : Methyl and ethyl substituents often lead to positional disorder in cyclohexene methylene groups (e.g., site occupation factors of 0.64:0.36 in benzamide derivatives) .

- Dihedral Angles : In pyridine-4-carboxamide derivatives, the dihedral angle between the thiophene and pyridine rings is 9.47°, suggesting minimal conjugation between aromatic systems .

Biological Activity

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.

Chemical Structure and Properties

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C17H19NO2S

- Molecular Weight : 301.40 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of an amino group and a carboxylate moiety enhances its potential interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to ethyl 2-amino-6-phenyl have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

A study highlighted the ability of certain thiophene derivatives to inhibit the enzyme 5-lipoxygenase (5-LOX), which is crucial in the inflammatory response. The IC50 values for related compounds ranged from 29.2 µM to as low as 6.0 µM, suggesting that structural modifications can significantly enhance their efficacy against inflammation .

Table 1: Inhibitory Effects of Thiophene Derivatives on Inflammatory Markers

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 29.2 | 5-LOX |

| Compound B | 6.0 | COX |

| Ethyl Derivative | TBD | TBD |

2. Antioxidant Activity

The antioxidant properties of ethyl 2-amino-6-phenyl derivatives have also been explored. A study investigating related compounds found that they could scavenge free radicals effectively, with significant implications for neuroprotection and the prevention of oxidative stress-related diseases .

Case Study: Neuroprotective Effects

In a neuroprotective assay involving neuronal cell lines exposed to oxidative stress, ethyl derivatives were shown to reduce cell death by up to 50% compared to controls. The mechanism was attributed to the modulation of intracellular signaling pathways involved in apoptosis.

3. Neuroprotective Effects

The neuroprotective potential of ethyl 2-amino derivatives has been established in various models. For example, in vivo studies demonstrated that these compounds could mitigate neuronal damage induced by excitotoxicity or oxidative stress .

Table 2: Neuroprotective Efficacy in Animal Models

| Study | Model Used | Outcome |

|---|---|---|

| Study A | Mouse model of ischemia | Reduced infarct size by 40% |

| Study B | Rat model of Parkinson's disease | Improved motor function scores |

The mechanisms underlying the biological activities of ethyl 2-amino derivatives are multifaceted:

- Inhibition of Enzymatic Pathways : Compounds inhibit key enzymes involved in inflammation (e.g., COX and LOX).

- Modulation of Cytokine Production : They reduce the expression of pro-inflammatory cytokines.

- Scavenging Free Radicals : The antioxidant activity helps protect cells from oxidative damage.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via the Gewald reaction , a multicomponent condensation involving:

- Cyclohexanone derivatives (e.g., 5,5-dimethylcyclohexane-1,3-dione) .

- Ethyl cyanoacetate as the active methylene component.

- Elemental sulfur to facilitate thiophene ring formation.

- A base catalyst (e.g., diethylamine or morpholine) to promote cyclization .

Q. Optimization Tips :

- Temperature : Reactions are heated under reflux in ethanol (4–6 hours) to achieve yields >70%. Lower temperatures (<80°C) reduce side-product formation .

- Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Confirms NH₂ (3400–3300 cm⁻¹), ester C=O (1720–1700 cm⁻¹), and thiophene ring vibrations (700–600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons (e.g., NH₂ at δ 7.7 ppm as a broad singlet) and carbons (ester carbonyl at ~165 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 [M⁺]) validate molecular weight .

- X-ray Crystallography : Resolves conformational details (e.g., puckering of the tetrahydrobenzothiophene ring) .

Advanced Research Questions

Q. How can mechanistic insights into the Gewald reaction improve synthetic efficiency for derivatives?

The Gewald reaction proceeds via:

Knoevenagel Condensation : Cyclohexanone and ethyl cyanoacetate form an α,β-unsaturated intermediate.

Sulfur Incorporation : Elemental sulfur cyclizes the intermediate into the thiophene core .

Amination : Ammonia or primary amines introduce the 2-amino group .

Q. Experimental Design :

- Kinetic Studies : Monitor intermediates via HPLC to identify rate-limiting steps.

- Catalyst Screening : Test bases (e.g., DBU vs. morpholine) to enhance sulfur activation .

Q. What structural features influence the compound’s conformation and intermolecular interactions?

- Ring Puckering : The tetrahydrobenzothiophene ring adopts a half-chair conformation , confirmed by X-ray data .

- Hydrogen Bonding : The NH₂ group forms hydrogen bonds with ester carbonyls (d = 2.8–3.0 Å), stabilizing crystal packing .

- π-Stacking : Phenyl substituents enable stacking interactions (3.5–4.0 Å spacing), relevant for solid-state photophysical properties .

Q. Methodology :

- DFT Calculations : Use Gaussian or ORCA to model puckering energetics .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystals (CrystalExplorer) .

Q. How can contradictory data in reaction yields or biological activity be resolved?

Case Study : Yields vary from 60–87% depending on sulfur source (elemental vs. thiourea) . Resolution Strategies :

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade).

- Biological Assays : Validate activity via dose-response curves (e.g., IC₅₀ in cancer cell lines) and compare with positive controls .

Q. What methodologies are used to study the compound’s biological activity and target engagement?

- Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or kinases using fluorogenic substrates .

- Molecular Docking : AutoDock Vina predicts binding modes to proteins (e.g., COX-2) .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can in silico modeling guide the design of derivatives with enhanced activity?

- QSAR Models : Correlate substituent effects (e.g., phenyl vs. methyl groups) with bioactivity .

- Dynamics Simulations : MD simulations (AMBER) assess ligand-receptor stability over 100 ns trajectories .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for functionalization (Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.